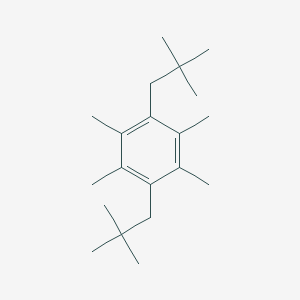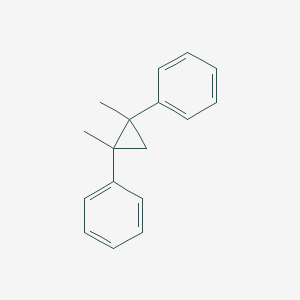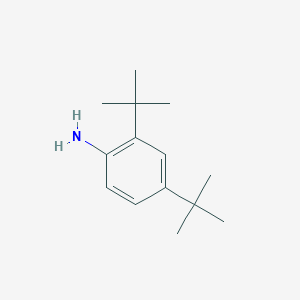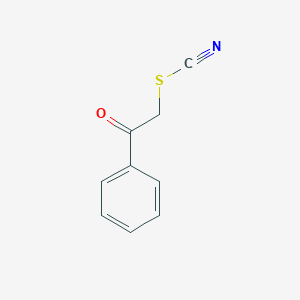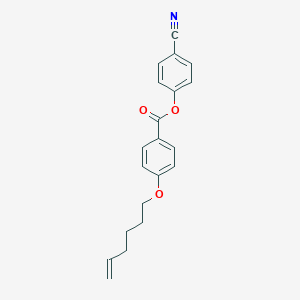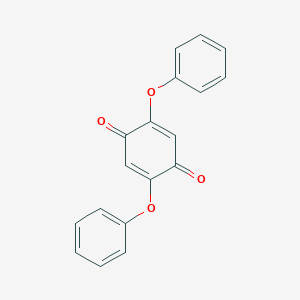
2,5-Diphenoxycyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diphenoxycyclohexa-2,5-diene-1,4-dione, also known as o-Quinone Methide (o-QM), is a highly reactive and versatile compound that has been extensively studied in the field of organic chemistry. It is a cyclic, unsaturated ketone that contains two phenoxyl groups attached to a cyclohexadiene ring. The compound has been found to exhibit a wide range of chemical and biological properties, making it a valuable tool for scientific research.
Wirkmechanismus
The mechanism of action of o-QM is complex and not fully understood, but it is believed to involve the formation of reactive intermediates that can react with a variety of biological molecules. One proposed mechanism involves the reaction of o-QM with sulfhydryl groups on proteins, leading to the formation of adducts and subsequent changes in protein function.
Biochemical and Physiological Effects:
o-QM has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and has been found to have a protective effect against oxidative stress in cells. Additionally, o-QM has been found to have anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using o-QM in lab experiments is its versatility and reactivity. It can undergo a variety of reactions with different nucleophiles and electrophiles, making it a valuable tool for organic synthesis. However, o-QM is highly reactive and can be difficult to handle, which can present challenges in lab experiments.
Zukünftige Richtungen
There are numerous future directions for research involving o-QM. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of o-QM, and to develop new methods for its synthesis and purification. Finally, o-QM has potential applications in the field of materials science, and could be used to create new materials with unique properties.
Synthesemethoden
The synthesis of o-QM can be achieved through various methods, including the oxidation of phenols and the thermal decomposition of certain organic compounds. One of the most commonly used methods involves the reaction of 2,5-dihydroxybenzoquinone with a base such as potassium carbonate or sodium hydroxide. The resulting product is o-QM, which can be purified and used for further research.
Wissenschaftliche Forschungsanwendungen
O-QM has been extensively studied for its chemical and biological properties, and has found numerous applications in scientific research. It is commonly used as a reactive intermediate in organic synthesis, and has been shown to undergo a variety of reactions with nucleophiles and electrophiles. Additionally, o-QM has been found to have antimicrobial, antitumor, and antioxidant properties, making it a valuable tool for drug discovery and development.
Eigenschaften
CAS-Nummer |
6307-74-0 |
|---|---|
Produktname |
2,5-Diphenoxycyclohexa-2,5-diene-1,4-dione |
Molekularformel |
C18H12O4 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
2,5-diphenoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H12O4/c19-15-12-18(22-14-9-5-2-6-10-14)16(20)11-17(15)21-13-7-3-1-4-8-13/h1-12H |
InChI-Schlüssel |
POLPPRIIPMOISZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC(=O)C(=CC2=O)OC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC(=O)C(=CC2=O)OC3=CC=CC=C3 |
Andere CAS-Nummern |
6307-74-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile](/img/structure/B189152.png)
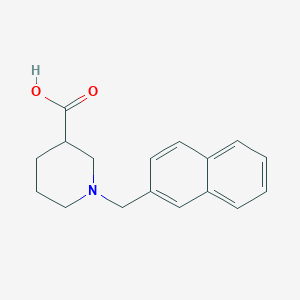
![Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]-](/img/structure/B189154.png)
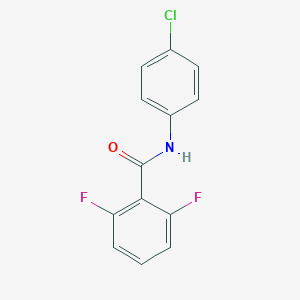
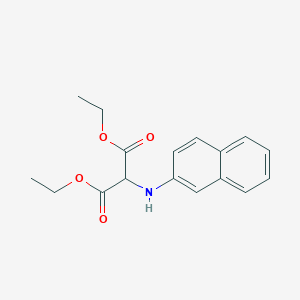
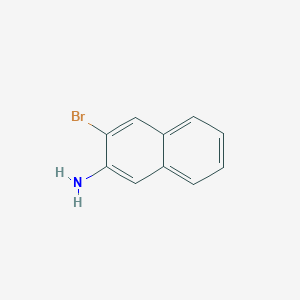
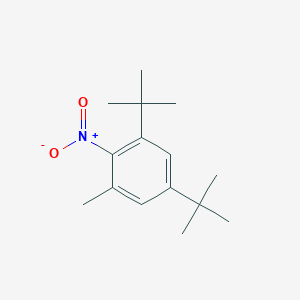
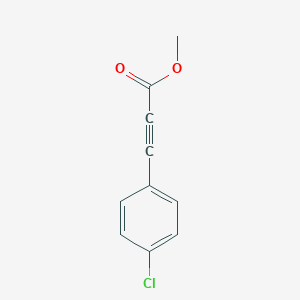
![1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane](/img/structure/B189162.png)
